![molecular formula C23H21ClN4O2S B3399926 N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040650-44-9](/img/structure/B3399926.png)
N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21ClN4O2S and its molecular weight is 453 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-Chloro-4-methoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential as an enzyme inhibitor.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
Property | Value |
---|---|
Molecular Formula | C20H21ClN4O2S |
Molecular Weight | 416.927 g/mol |
Exact Mass | 416.107374804 u |
InChI Key | QVAJRSRKQBFBCB-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related pyrazolo compounds have demonstrated significant inhibition of cell viability in various cancer cell lines by targeting key signaling pathways:
- Mechanism of Action :
- Case Studies :
- Caspase Activity :
Antibacterial Activity
The compound's antibacterial properties have been investigated, particularly against common bacterial strains:
- Activity Spectrum :
- Structure-Activity Relationship :
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has also been explored:
- Acetylcholinesterase Inhibition :
- Urease Inhibition :
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-3-15-4-6-16(7-5-15)19-13-20-23(25-10-11-28(20)27-19)31-14-22(29)26-17-8-9-21(30-2)18(24)12-17/h4-13H,3,14H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYZYXFJZYLEOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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